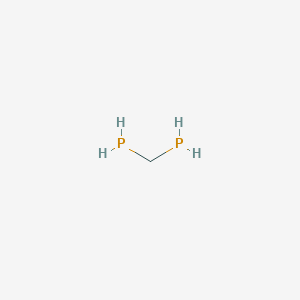
Bis(phosphino)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(phosphino)methane is an organophosphorus compound with the chemical formula CH₂(PPh₂)₂. It is a white, crystalline powder that is used primarily in inorganic and organometallic chemistry as a ligand. This compound is particularly known for its ability to act as a chelating ligand, meaning it can bond to metals through its two phosphorus donor atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(phosphino)methane is typically synthesized by the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows :
[ \text{Ph}_3\text{P} + 2 \text{Na} \rightarrow \text{Ph}_2\text{PNa} + \text{NaPh} ] [ 2 \text{NaPPh}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bis(phosphino)methane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The methylene group (CH₂) in this compound is mildly acidic, which allows it to participate in various reactions .
Common Reagents and Conditions
Oxidation: The ligand can be oxidized to form the corresponding oxides and sulfides, such as CH₂[P(E)Ph₂]₂ (E = O, S).
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions typically involve the replacement of one of the phosphorus atoms with another ligand or functional group.
Major Products
The major products formed from these reactions include various metal complexes, where this compound acts as a ligand. These complexes often feature four-membered rings with the constituents MP₂C, promoting the formation of bimetallic complexes .
Aplicaciones Científicas De Investigación
Bis(phosphino)methane has a wide range of applications in scientific research:
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of metal-protein interactions.
Medicine: Some studies are exploring its use in drug delivery systems due to its ability to form stable complexes with metals.
Mecanismo De Acción
Bis(phosphino)methane exerts its effects primarily through its ability to act as a chelating ligand. It forms stable complexes with metals by donating its phosphorus atoms to the metal center. This chelation stabilizes the metal and can significantly alter its reactivity and properties . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Similar in structure but with an ethane backbone instead of a methylene group.
1,3-Bis(diphenylphosphino)propane: Features a propane backbone, providing different steric and electronic properties.
Ethylenebis(diphenylphosphine): Another similar compound with an ethylene backbone.
Uniqueness
Bis(phosphino)methane is unique due to its specific bite angle and the stability of the complexes it forms. Its ability to promote the formation of bimetallic complexes is particularly noteworthy, making it a valuable ligand in both academic and industrial research .
Propiedades
Número CAS |
5518-61-6 |
|---|---|
Fórmula molecular |
CH6P2 |
Peso molecular |
80.006 g/mol |
Nombre IUPAC |
phosphanylmethylphosphane |
InChI |
InChI=1S/CH6P2/c2-1-3/h1-3H2 |
Clave InChI |
UXGNAFUPNZUQQX-UHFFFAOYSA-N |
SMILES canónico |
C(P)P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
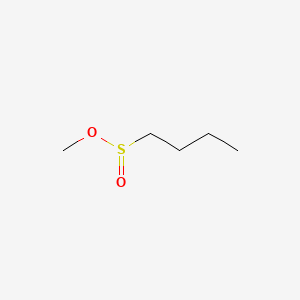
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)

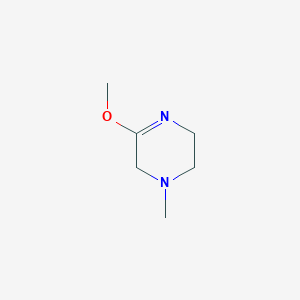
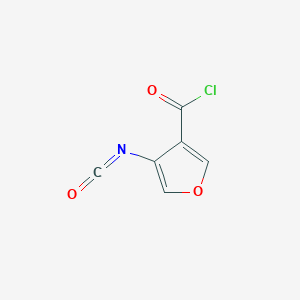

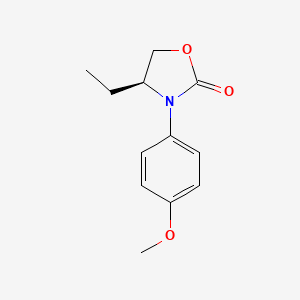
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)

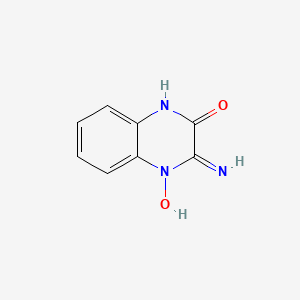
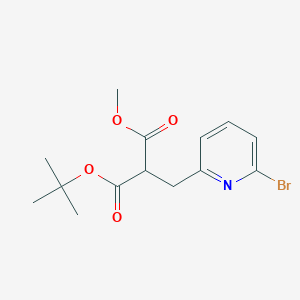

![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
